molecular formula C10H11ClN2 B2700440 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride CAS No. 2413882-91-2

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride

Cat. No.: B2700440
CAS No.: 2413882-91-2
M. Wt: 194.66
InChI Key: XJDDRGLDYCBGOB-UHFFFAOYSA-N
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Description

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride is a chemical compound with the molecular formula C10H10N2·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride typically involves the reaction of 4-Amino-3-prop-1-en-2-ylbenzonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-prop-1-en-2-ylbenzonitrile: The parent compound without the hydrochloride salt.

    4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrobromide: A similar compound with a different halide salt.

    4-Amino-3-prop-1-en-2-ylbenzonitrile;hydroiodide: Another variant with a different halide salt.

Uniqueness

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPAKKJYNJHVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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